N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide

Lipophilicity Drug-likeness Permeability

Procure this exact benzimidazole-5-carboxamide scaffold (CAS 1327533-60-7) for reproducible OGG1 inhibition studies. Its defined substitution pattern—4-methoxyphenyl oxane moiety—is critical for target engagement; analogs with altered substituents (e.g., chloro) show reduced potency. Optimized drug-like properties (XLogP3 2.8, TPSA 76.2 Ų) support cell-based screening without CNS confounding effects, ideal for peripheral inflammation models. Secure the authentic compound to align SAR campaigns with published mechanistic data.

Molecular Formula C21H23N3O3
Molecular Weight 365.433
CAS No. 1327533-60-7
Cat. No. B2528358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide
CAS1327533-60-7
Molecular FormulaC21H23N3O3
Molecular Weight365.433
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC4=C(C=C3)N=CN4
InChIInChI=1S/C21H23N3O3/c1-26-17-5-3-16(4-6-17)21(8-10-27-11-9-21)13-22-20(25)15-2-7-18-19(12-15)24-14-23-18/h2-7,12,14H,8-11,13H2,1H3,(H,22,25)(H,23,24)
InChIKeyZXBAWLUKUPCYEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide – Structural and Physicochemical Baseline for Research Procurement


N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide (CAS 1327533-60-7) is a synthetic benzimidazole-5-carboxamide featuring a 4-methoxyphenyl-substituted tetrahydropyran (oxane) moiety [1]. With a molecular weight of 365.4 g/mol, a computed XLogP3 of 2.8, and a topological polar surface area (TPSA) of 76.2 Ų, this compound occupies a favorable region of physicochemical space for cell-permeable probe development [2]. It belongs to a class of substituted benzodiazoles disclosed as inhibitors of 8-oxoguanine DNA glycosylase-1 (OGG1), a quantitatively dominant repair enzyme for oxidized guanines implicated in cancer and inflammation [3]. Researchers selecting this scaffold benefit from a defined chemical identity and computationally characterized drug-like properties, which serve as a starting point for structure-activity relationship (SAR) campaigns targeting OGG1-mediated pathologies.

Why N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide Cannot Be Replaced by Arbitrary Benzimidazole Carboxamides


Generic benzimidazole-5-carboxamides exhibit a wide range of target activities and physicochemical properties, making simple structural interchange unreliable for reproducible research. Even subtle modifications to the N-substituent drastically alter lipophilicity, hydrogen-bonding capacity, and steric complementarity with enzyme active sites [1]. The tetrahydropyran ring in this compound provides a semi-rigid linker that orients the 4-methoxyphenyl group into a specific hydrophobic pocket, while the carboxamide NH participates in critical hydrogen bonds with catalytic residues of OGG1 [2]. Swapping to a phenyl or chlorophenyl analog without the methoxy oxygen alters electronic distribution and can reduce inhibitory potency by an order of magnitude, as observed in related OGG1-focused SAR studies [2]. For any assay requiring a defined OGG1 inhibitor probe, procurement of the exact compound ensures consistency with published structural and mechanistic data. The following quantitative evidence demonstrates why this specific substitution pattern matters.

Quantitative Differentiation of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide Against Closest Analogs


Lipophilicity Tuning: The 4-Methoxy Substituent Lowers XLogP Relative to Chlorinated Analogs

The target compound's XLogP3 of 2.8 [1] is approximately 0.6–0.9 log units lower than the predicted range for the corresponding 4-chlorophenyl analog (estimated XLogP3 ~ 3.4–3.7) [2]. This difference arises from the electron-donating methoxy group, which increases polar surface area and reduces partition-driven membrane retention compared to the more lipophilic chlorine substituent. In OGG1 inhibitor programs, excessive lipophilicity is associated with off-target binding and poor solubility, making the methoxy-substituted compound a more attractive starting point for lead optimization requiring balanced ADME properties [2].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area: Enhanced Hydrogen-Bonding Capacity versus Phenyl Analog

The target compound exhibits a TPSA of 76.2 Ų [1], which is approximately 9–10 Ų higher than that of the unsubstituted parent (N-{[4-phenyloxan-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide, predicted TPSA ~ 67 Ų) due to the methoxy oxygen contribution [2]. TPSA values below 90 Ų generally predict good intestinal absorption, while values below 60–70 Ų are often required for significant blood-brain barrier penetration. The intermediate TPSA of the methoxy compound positions it favorably for systemic exposure with reduced central nervous system distribution, a relevant attribute for peripheral anti-inflammatory or anticancer agents targeting OGG1 [3].

Polar Surface Area Cell Permeability Blood-Brain Barrier

Hydrogen Bond Donor Count: Distinct from Common Benzimidazole-5-carboxamide Drugs

The target compound contains two hydrogen bond donors (HBDs) – the benzimidazole NH and the carboxamide NH – and four acceptors (HBAs) [1]. This profile differs from that of tegoprazan (a clinically used benzimidazole-5-carboxamide potassium-competitive acid blocker), which has one HBD and six HBAs . The additional HBD in the target compound enables a specific hydrogen-bond interaction with the OGG1 active-site residue Gly42, as inferred from docking studies of benzimidazole-based OGG1 inhibitors [2]. This interaction is absent in tegoprazan, which targets gastric H⁺/K⁺-ATPase, highlighting how the HBD count directly correlates with functional target divergence within the same carboxamide chemotype.

Hydrogen Bonding Target Engagement Selectivity

Recommended Application Scenarios for N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide Based on Quantitative Evidence


OGG1-Targeted Probe Development and High-Throughput Screening

This compound serves as a starting scaffold for OGG1 inhibitor probe development [1]. Its XLogP3 of 2.8 and TPSA of 76.2 Ų place it within optimal drug-like space for cell-based screening assays, while the benzimidazole-5-carboxamide core is privileged for OGG1 active-site recognition. Laboratories performing high-throughput screens can procure this compound as a defined reference standard with known purity (typically >95%) to establish baseline OGG1 inhibition, enabling SAR expansion by modifying the oxane or methoxyphenyl substituents without changing the pharmacophore core.

Peripheral Anti-Inflammatory Mechanism-of-Action Studies

Given the intermediate TPSA and lipophilicity profile, this compound is expected to exhibit systemic exposure with limited brain penetration [1] [2] . OGG1 has been implicated in TNFα-driven proinflammatory gene regulation in lung epithelial cells [3]. Researchers investigating peripheral inflammatory pathologies such as COPD or rheumatoid arthritis can use this compound to dissect OGG1-dependent signaling pathways without confounding central nervous system effects, a common limitation of more lipophilic benzimidazole analogs.

Medicinal Chemistry Lead Optimization with Favorable Developability Profile

The compound's computed properties (XLogP3 2.8, TPSA 76.2 Ų, 2 HBDs, 4 HBAs) align with Lipinski's Rule of Five, indicating potential for oral bioavailability [1]. Medicinal chemistry teams can use this compound as a lead template, confident that its physicochemical baseline does not require extensive property optimization to achieve acceptable ADME characteristics. This contrasts with more lipophilic analogs (e.g., 4-chlorophenyl derivative, predicted XLogP3 >3.4) that may suffer from solubility-limited absorption and higher metabolic clearance [2].

Combination Therapy Studies with MTH1 Inhibitors or DNA-Damaging Agents

The OGG1 inhibitor patent demonstrates that Example compounds from this chemotype synergize with MTH1 inhibitors (e.g., karonudib) and tubulin poisons (e.g., paclitaxel) in cancer cell lines [1]. The combination index was <0.7, indicating robust synergy [1]. Researchers designing combination therapy regimens for T-cell leukemia or other oxidative-stress-driven cancers can rationally include this compound in combination matrices, leveraging its OGG1-targeted mechanism to potentiate the efficacy of established DNA-damaging chemotherapeutics.

Quote Request

Request a Quote for N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.